molecular formula C17H21NO5 B2987223 Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate CAS No. 1902900-74-6

Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate

Cat. No.: B2987223
CAS No.: 1902900-74-6
M. Wt: 319.357
InChI Key: SEBDQHQTPHKLOW-UHFFFAOYSA-N
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Description

Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate is a chemical compound with the molecular formula C17H21NO5 and a molecular weight of 319.357 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate typically involves the reaction of octahydrobenzo[b][1,4]dioxin-6-ylamine with methyl 4-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the octahydrobenzo[b][1,4]dioxin-6-ylamine intermediate, followed by its reaction with methyl 4-bromobenzoate. The process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzoates or amides.

Scientific Research Applications

Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Methyl 4-(benzoylamino)benzoate

  • Methyl 4-(phenylcarbamoyl)benzoate

  • Methyl 4-(piperidin-4-ylcarbamoyl)benzoate

Properties

IUPAC Name

methyl 4-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-ylcarbamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-21-17(20)12-4-2-11(3-5-12)16(19)18-13-6-7-14-15(10-13)23-9-8-22-14/h2-5,13-15H,6-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBDQHQTPHKLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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